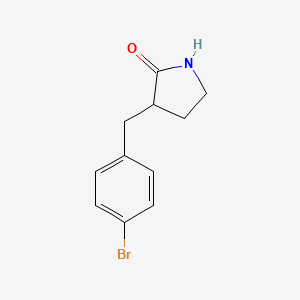

3-(4-Bromobenzyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-bromophenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-3-1-8(2-4-10)7-9-5-6-13-11(9)14/h1-4,9H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGAVDOABAXKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromobenzyl Pyrrolidin 2 One and Its Analogs

Established Synthetic Pathways to Pyrrolidin-2-one Derivatives

The synthesis of the pyrrolidin-2-one ring system is a well-explored area of organic chemistry, with numerous methods developed to afford these heterocyclic structures. These methods range from classical cyclization reactions to modern multicomponent and catalytic strategies, providing access to a wide array of substituted analogs.

Cyclization Strategies for γ-Lactam Ring Formation

The formation of the γ-lactam ring through intramolecular cyclization is a cornerstone of pyrrolidin-2-one synthesis. These strategies typically involve the creation of a linear precursor containing both a nucleophilic amine and an electrophilic carbonyl group (or a precursor to one), which then undergoes ring closure.

A variety of cyclization approaches have been reported:

From γ-Amino Esters: A common method involves the lactamization of γ-amino esters. This can be achieved by heating a toluene (B28343) solution of the γ-amino ester with acetic acid. mdpi.com This approach has been used in one-vessel operations starting from donor-acceptor cyclopropanes and primary amines. mdpi.com

From Malonic Esters: A stereoselective and enantiodivergent cyclization strategy utilizes chiral malonic esters. This method relies on the selective displacement of a substituted benzyl (B1604629) alcohol as a leaving group, with the reaction being under electronic control. nih.gov

Reductive Cyclizations: Achiral hydrogenation catalysts can be used for highly syn-diastereoselective reductive cyclizations of certain chiral racemic acetylenic aldehydes to form γ-lactams. organic-chemistry.org

Borylative Cyclization: A versatile and highly stereoselective borylative cyclization can produce polyfunctionalized γ-lactams, including those with enantioenriched quaternary carbons. organic-chemistry.org

From Alkynylamides: The hypervalent iodine reagent PIFA (phenyliodine(III) bis(trifluoroacetate)) can promote the efficient intramolecular electrophilic cyclization of accessible alkynylamides to yield pyrrolidinone skeletons. organic-chemistry.org

From Donor-Acceptor Cyclopropanes: A straightforward route to 1,5-substituted pyrrolidin-2-ones begins with the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines like anilines and benzylamines. mdpi.com This forms a γ-amino ester intermediate which then undergoes in situ lactamization. mdpi.com

The choice of cyclization strategy often depends on the desired substitution pattern and stereochemistry of the final pyrrolidin-2-one product. nih.govorganic-chemistry.org

Multicomponent Reaction Approaches in Pyrrolidin-2-one Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful and efficient tools for constructing complex molecules like pyrrolidin-2-one derivatives. nih.govtandfonline.com These reactions are prized for their high atom and step economy, often leading to reduced waste and simplifying purification processes. tandfonline.com

Several MCR strategies have been developed for pyrrolidin-2-one synthesis:

Three-Component Reactions: Substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized via eco-friendly three-component reactions involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. nih.govbeilstein-journals.org For instance, reacting an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid can produce 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one in good yields. nih.gov To synthesize an analog like 3-(4-Bromobenzyl)pyrrolidin-2-one, one could envision using 4-bromobenzaldehyde (B125591) in a similar MCR setup. nih.govnih.gov

Ultrasound-Promoted MCRs: An ultrasound-promoted, one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones has been reported using an aldehyde, aniline, and diethyl acetylenedicarboxylate. rsc.orgrsc.org

Domino Reactions: Novel polycyclic pyrrolidine-fused spirooxindoles have been synthesized through a one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids. rsc.org

1,3-Dipolar Cycloadditions: Pyrrolidine (B122466) derivatives can be formed via multicomponent [3+2] cycloaddition reactions, often involving azomethine ylides as intermediates. tandfonline.com

The table below summarizes the conditions for a model three-component reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Catalyst/Additive | Conditions | Product Type | Yield | Reference |

| Benzaldehyde | Aniline | Ethyl 2,4-dioxovalerate | Glacial Acetic Acid | None | Room Temp | 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 77% | nih.gov |

| 4-Chlorobenzaldehyde | Aniline | Diethyl acetylenedicarboxylate | Ethanol (B145695) | Citric Acid | Ultrasound | Substituted 3-pyrrolin-2-one | High | rsc.org |

| Isatin | (E)-3-(2-nitrovinyl)-indole | α-Amino Acid | EtOH/H₂O | None | Room Temp | Polycyclic pyrrolidine-fused spirooxindole | High | rsc.org |

Catalytic Methods for Enantioselective and Diastereoselective Transformations

The development of catalytic methods has enabled precise control over the stereochemistry of pyrrolidin-2-one derivatives, which is often crucial for their biological activity.

Key catalytic approaches include:

Asymmetric Hydrogenation: Highly substituted pyrrole (B145914) systems can be reduced with excellent diastereoselectivity to functionalized pyrrolidines using heterogeneous catalytic hydrogenation, for example, with a rhodium catalyst. acs.org This process can create up to four new stereocenters. acs.org

Organocatalysis: The enantioselective, organocatalytic conjugate addition of aldehydes to nitro-olefins, using catalysts like the Hayashi-Jørgensen catalyst, can produce γ-nitroaldehydes. thieme-connect.de These intermediates can then be converted to spirocyclic pyrrolidine derivatives through a zinc-mediated reductive cyclization. thieme-connect.de

Photocatalysis: A light-driven, atom-economical process provides access to enantiomerically enriched substituted chiral 1-pyrroline (B1209420) derivatives. nih.gov This radical/polar cascade reaction is guided by a chiral-at-rhodium catalyst. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: A practical, transition-metal-free protocol for constructing highly functionalized 2-pyrrolidinones has been developed using NHC-catalyzed radical tandem cyclization. rsc.org

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is vital for optimizing synthetic routes and predicting product outcomes. For the formation of pyrrolidin-2-one and its analogs, several mechanistic pathways have been proposed and studied, often supported by computational analysis. nih.govbeilstein-journals.org

In a widely cited three-component reaction to form substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the proposed mechanism begins with the acid-catalyzed condensation of an aromatic aldehyde and an amine (e.g., aniline) to form an imine. beilstein-journals.org This imine is then protonated to an iminium species. beilstein-journals.org Concurrently, a β-ketoester, such as ethyl 2,4-dioxovalerate, tautomerizes to its enol form, which acts as a nucleophile. beilstein-journals.org The enol attacks the iminium ion, leading to an intermediate that undergoes intramolecular cyclization via the attack of the amino group on a carbonyl, ultimately forming the five-membered lactam ring. beilstein-journals.orgrsc.org

A proposed mechanism for a three-component reaction is as follows:

Imine Formation: An aromatic aldehyde and an amine condense in an acidic medium to produce an imine, which is protonated to an iminium salt. beilstein-journals.orgrsc.org

Nucleophilic Attack: An enol intermediate, formed from a third component like a β-ketoester, attacks the iminium salt. beilstein-journals.org

Cyclization: An intramolecular attack by the amino group onto an ester carbonyl group results in the formation of the five-membered nitrogen-containing ring. rsc.org

Dehydration/Elimination: Subsequent elimination of water or alcohol yields the final pyrrolin-2-one product. rsc.org

In other syntheses, such as the selective formation of pyrrolidin-2-ones from piperidine (B6355638) derivatives, the mechanism is believed to involve a domino process that includes the in-situ generation of a pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.orgresearchgate.net

Exploration of Sustainable and Green Chemistry Protocols in Pyrrolidin-2-one Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for synthesizing pyrrolidin-2-ones. These protocols aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

Examples of green chemistry approaches include:

Use of Green Solvents: Reactions have been successfully carried out in greener solvents like ethanol or ethanol-water mixtures, replacing more hazardous organic solvents. rsc.orgrsc.org

Catalyst-Free Conditions: An efficient approach for synthesizing novel polycyclic pyrrolidine-fused spirooxindoles was developed under catalyst-free conditions at room temperature. rsc.org

Ultrasound Irradiation: The use of ultrasound has been shown to promote one-pot multicomponent syntheses, often leading to shorter reaction times, cleaner reaction profiles, and excellent yields without the need for harmful reagents. rsc.orgrsc.org

Benign Additives: Citric acid has been employed as an inexpensive, eco-friendly, and commercially available additive to catalyze reactions efficiently in a green solvent. rsc.org

High Atom Economy Reactions: Multicomponent reactions are inherently green as they maximize the incorporation of starting materials into the final product, thus demonstrating high atom economy and reducing waste. tandfonline.com

The table below compares a conventional method with a green, ultrasound-assisted method for the synthesis of substituted 3-pyrrolin-2-ones.

| Feature | Conventional Method | Ultrasound-Assisted Method | Reference |

| Conditions | Stirring at room temperature | Ultrasound irradiation | rsc.org |

| Reaction Time | 24 hours | 3 hours | rsc.org |

| Solvent | Various organic solvents | Ethanol (Green Solvent) | rsc.org |

| Additive | May require harsh catalysts | Citric Acid (Green Additive) | rsc.org |

| Yield | Variable, often lower | High (e.g., 90% for model reaction) | rsc.org |

| Work-up | Often requires chromatography | Easy work-up, non-chromatographic | rsc.orgrsc.org |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Structural Characterization

Spectroscopy provides invaluable information regarding the connectivity, chemical environment, and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of a molecule can be established.

For derivatives of 3-(4-Bromobenzyl)pyrrolidin-2-one, NMR studies are crucial for confirming the substitution pattern and the relative orientation of substituents on the pyrrolidinone ring. beilstein-journals.org While a complete spectrum for the parent compound is not publicly detailed, analysis of closely related structures provides significant insight. For instance, in derivatives, the protons of the 4-bromobenzyl group typically appear as two doublets in the aromatic region (around 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.com The benzylic protons (CH₂) adjacent to the aromatic ring show a characteristic signal, often a singlet or a multiplet depending on chirality and coupling, typically in the range of 4.3-4.5 ppm. semanticscholar.orgchemicalbook.com

The pyrrolidinone ring protons present a more complex pattern. The protons on the ring (at positions 3, 4, and 5) would exhibit chemical shifts and coupling patterns that are highly dependent on their specific stereochemical arrangement. chemicalbook.comspectrabase.com The amide N-H proton typically appears as a broad singlet. nih.gov In complex derivatives like 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, ¹³C NMR has been used to identify all carbon atoms, with the carbonyl carbon (C=O) of the pyrrolidinone ring appearing significantly downfield (around 175.66 ppm). nih.gov The ability to assign specific signals to each atom allows for the unambiguous determination of the compound's regiochemistry and provides strong evidence for its stereochemistry. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Key Structural Motifs

| Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (4-bromobenzyl) | 7.0 - 7.5 | Doublet |

| Benzylic Protons (Ar-CH₂-N) | ~4.45 | Singlet / Multiplet |

| Pyrrolidinone Ring Protons | 1.8 - 3.5 | Multiplet |

| Amide Proton (N-H) | Variable, often broad | Singlet |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak (M+) would confirm its elemental composition, C₁₁H₁₂BrNO.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. sapub.org The fragmentation pattern is highly predictable and informative. Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the carbonyl group and the adjacent carbon atom can break, which is a common fragmentation mode for ketones and amides. miamioh.edu

Benzylic cleavage: The most prominent fragmentation would likely be the cleavage of the bond between the pyrrolidinone ring and the 4-bromobenzyl group, leading to the formation of a stable bromobenzyl cation ([C₇H₆Br]⁺) at m/z 169/171 (due to the isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br). This is often the base peak in the spectrum of benzyl (B1604629) compounds.

Ring fragmentation: The pyrrolidinone ring itself can undergo cleavage, leading to various smaller charged fragments. sapub.orglibretexts.org

The presence of the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) in the molecular ion and in any bromine-containing fragments is a definitive indicator for the presence of a bromine atom in the molecule. libretexts.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netnih.govnih.gov For this compound, the IR spectrum would be dominated by several key absorption bands:

N-H Stretch: A moderate to strong band around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidinone and benzyl CH₂ groups appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band between 1650 and 1700 cm⁻¹ is characteristic of the amide carbonyl (C=O) group in a five-membered lactam ring. nih.gov

C-N Stretch: The C-N stretching vibration of the amide group occurs in the range of 1200-1400 cm⁻¹.

C-Br Stretch: A band in the far-infrared region, typically between 500-600 cm⁻¹, corresponding to the C-Br stretching vibration.

Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within a molecule. The 4-bromobenzyl chromophore would be expected to exhibit characteristic absorption bands in the UV region, arising from π→π* transitions within the benzene ring. nih.gov

Table 2: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | Strong, Broad |

| C=O Stretch | Lactam (Amide I) | 1650 - 1700 | Very Strong |

| C-H Stretch | Aromatic | > 3000 | Medium |

| C-H Stretch | Aliphatic | < 3000 | Medium |

| C-Br Stretch | Aryl Halide | 500 - 600 | Medium-Strong |

X-ray Crystallography for Absolute Configuration and Crystal Packing Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. thepharmajournal.comunits.it It provides precise information about bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of a molecule's absolute configuration and its arrangement within a crystal lattice (crystal packing). wikipedia.orgyoutube.com

While the crystal structure of this compound itself has not been reported, the structure of a closely related derivative, (+)-1-(4-bromobenzyl)-4-[(3-cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone, has been determined. acs.orgacs.org This study was crucial as it established the absolute configuration of the chiral center as R. Such an assignment is fundamental, as enantiomers can have drastically different biological activities. wikipedia.orgacs.org

Studies on other pyrrolidinone-containing crystal structures reveal that the five-membered pyrrolidine (B122466) ring typically adopts a non-planar, distorted envelope or twist conformation to minimize steric strain. nih.goviucr.orgnih.gov The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule), which govern the macroscopic properties of the crystalline solid. iucr.orgnih.gov

Computational Chemistry Approaches for Molecular Architecture and Dynamics

Computational chemistry serves as a powerful complement to experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. dntb.gov.ua DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. nih.gov

Calculate Spectroscopic Properties: Simulate vibrational frequencies (IR/Raman) and NMR chemical shifts, aiding in the assignment of experimental spectra. nih.govnih.gov

Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Map Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions and reaction mechanisms. nih.govbeilstein-journals.org

For substituted pyrrolidines, DFT studies have been instrumental in understanding the subtle interplay of stereoelectronic effects, such as the gauche and anomeric effects, which dictate the conformational preferences of the ring. beilstein-journals.org Such analyses are vital for a complete understanding of the molecular architecture and dynamics of this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of a molecule, providing insights into its flexibility and the various shapes it can adopt in different environments. For this compound, MD simulations would be crucial in understanding the dynamic relationship between the pyrrolidin-2-one ring and the 4-bromobenzyl substituent.

The pyrrolidinone ring itself is known to exhibit conformational flexibility, primarily adopting envelope or twisted puckered forms. The specific conformation is influenced by the nature and position of its substituents. In the case of this compound, the bulky bromobenzyl group at the 3-position would significantly influence the puckering of the five-membered ring. It is anticipated that the ring would predominantly adopt a conformation that minimizes steric hindrance between the benzyl group and the pyrrolidinone ring atoms.

Furthermore, MD simulations would reveal the rotational freedom around the single bond connecting the benzyl group to the pyrrolidinone ring. This rotation would lead to a variety of spatial orientations of the bromophenyl moiety relative to the lactam ring. Key dihedral angles, such as the one defined by the atoms C2-C3-C(benzyl)-C(aromatic), would be monitored throughout the simulation to identify the most stable conformers. The presence of the bromine atom on the phenyl ring could also introduce specific electronic effects that might influence the conformational preferences.

Although a specific data table for this compound is not available, a hypothetical table based on similar structures could be presented as follows to illustrate the type of data that would be generated from an MD simulation study.

| Dihedral Angle (°) | Population (%) | Potential Energy (kcal/mol) |

| 60 ± 10 | 45 | -15.2 |

| 180 ± 10 | 35 | -14.8 |

| -60 ± 10 | 20 | -14.5 |

| This table is illustrative and represents the kind of data expected from MD simulations, showing the distribution of conformers based on a key dihedral angle. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. For this compound, a Hirshfeld surface analysis would elucidate the nature and relative importance of various non-covalent interactions that stabilize its solid-state structure.

Based on the functional groups present in the molecule—a lactam (with N-H and C=O groups), a bromophenyl group, and aliphatic C-H groups—several types of intermolecular interactions are expected to be significant. These include:

Hydrogen Bonds: The N-H group of the pyrrolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. This would likely lead to the formation of N-H···O hydrogen bonds, which are a common and strong interaction in lactam-containing crystal structures.

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding (C-Br···O or C-Br···N), where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base.

π-Interactions: The aromatic bromophenyl ring could engage in π-π stacking or C-H···π interactions with neighboring molecules.

A typical Hirshfeld surface analysis would generate data summarizing the percentage contributions of different intermolecular contacts to the total surface area. An illustrative data table for this compound, based on analyses of similar compounds, is provided below.

| Intermolecular Contact | Contribution (%) |

| H···H | 40-50 |

| C···H / H···C | 20-30 |

| O···H / H···O | 10-20 |

| Br···H / H···Br | 5-15 |

| N···H / H···N | <5 |

| C···C | <5 |

| This table is a hypothetical representation of the expected distribution of intermolecular contacts for this compound based on Hirshfeld surface analysis of analogous structures. |

Derivatization Strategies and Structure Activity Relationship Sar Studies of Pyrrolidin 2 One Analogs

Strategic Chemical Modifications of the Pyrrolidin-2-one Core

The pyrrolidin-2-one core offers multiple sites for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. Key strategies involve substitutions at the nitrogen atom (N-1) and the carbon atoms of the ring (C-3, C-4, and C-5).

N-1 Substitution: The nitrogen atom of the lactam is a primary site for derivatization. nih.gov A common method for creating N-substituted pyrrolidin-2-ones is the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C). rdd.edu.iq This approach allows for the introduction of a wide variety of functional groups, significantly altering the molecule's polarity, size, and potential for hydrogen bonding. For instance, the synthesis of 1-aminopyrrolidine-2-one from GBL and hydrazine (B178648) hydrate (B1144303) serves as a versatile intermediate for further derivatization. rdd.edu.iq

C-3, C-4, and C-5 Substitution: Modifications at the carbon positions of the pyrrolidin-2-one ring are crucial for creating stereochemical diversity and exploring interactions with target proteins. researchgate.netdntb.gov.uanih.gov The introduction of substituents at these positions can influence the ring's conformation, a phenomenon known as "pseudorotation." nih.govresearchgate.netdntb.gov.ua Synthetic strategies to achieve this include:

Michael Addition: The synthesis of 3,4-disubstituted pyrrolidin-2-ones can be achieved through an intermolecular Michael addition, starting from nitroethene derivatives and substituted acetate (B1210297) Michael donors. nih.gov Subsequent reduction of the nitro group and lactamization yields the desired substituted pyrrolidin-2-one core. nih.gov

Alkylation: Enolates of pyrrolidin-2-one can be alkylated to introduce substituents at the C-3 position. Asymmetric allylic alkylation has been used to create a stereogenic quaternary center at C-2, which can then be rearranged to form 2,2-disubstituted pyrrolidines. nih.gov

Ring Contraction: Selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction of N-substituted piperidine (B6355638) derivatives. rsc.org

These modifications allow for the systematic exploration of how changes in stereochemistry and substituent positioning affect biological activity. researchgate.netdntb.gov.uanih.gov

Functionalization of the 4-Bromobenzyl Moiety and its Impact on Chemical Properties

The 4-bromobenzyl group attached at the C-3 position of the pyrrolidin-2-one ring serves as a versatile chemical handle for further functionalization, primarily through cross-coupling reactions. The presence of the bromine atom, a halogen, allows for a variety of transformations that can introduce new aryl, heteroaryl, alkyl, or amino groups.

Cross-Coupling Reactions:

Suzuki Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of a wide range of substituted phenyl rings or other aromatic systems, altering the steric and electronic properties of the molecule.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, replacing the bromine atom with a variety of primary or secondary amines. This is a powerful tool for introducing hydrogen bond donors and acceptors, which can be critical for target binding.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, introducing a linear, rigid alkynyl group. This can be used to extend the molecule and probe deeper into a binding pocket.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, offering another avenue for structural diversification.

Design Principles for Novel Pyrrolidin-2-one Derivatives as Bioactive Agents

The pyrrolidin-2-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. ufrj.brrsc.org This versatility makes it an excellent starting point for the design of new bioactive agents. Several key principles guide the design of novel pyrrolidin-2-one derivatives:

Scaffold Hopping and Isosteric Replacement: The pyrrolidin-2-one ring can serve as a bioisosteric replacement for other cyclic or acyclic structures in known active compounds. This strategy aims to maintain or improve biological activity while optimizing physicochemical properties like solubility, metabolic stability, and bioavailability.

Exploiting Three-Dimensionality: The non-planar nature of the saturated pyrrolidin-2-one ring allows for a greater exploration of three-dimensional space compared to flat, aromatic systems. nih.govresearchgate.netdntb.gov.ua The strategic placement of substituents at the various positions of the ring can create specific stereochemical arrangements that are crucial for selective binding to target proteins. researchgate.netdntb.gov.uanih.gov

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational methods like docking can be used to design pyrrolidin-2-one derivatives that fit optimally into the binding site. This allows for the rational design of substituents that will form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the target.

Fragment-Based Drug Discovery: Small molecular fragments containing the pyrrolidin-2-one core can be screened for weak binding to a target. Hits from this screen can then be "grown" or linked together to create more potent lead compounds.

The goal of these design principles is to systematically modify the pyrrolidin-2-one scaffold to enhance its affinity and selectivity for a specific biological target, ultimately leading to the development of a novel therapeutic agent.

Structure-Activity Relationship (SAR) Correlations from In Vitro and Ex Vivo Studies

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity. For pyrrolidin-2-one derivatives, these studies typically involve synthesizing a series of analogs with systematic modifications and evaluating their activity in in vitro (e.g., enzyme assays, cell-based assays) and ex vivo (e.g., tissue preparations) models.

While specific SAR data for 3-(4-Bromobenzyl)pyrrolidin-2-one is not extensively available in the public domain, general SAR principles for related pyrrolidin-2-one analogs can be extrapolated.

Table 1: Hypothetical SAR Data for 3-(4-Substituted-benzyl)pyrrolidin-2-one Analogs

| R-Group at para-position of benzyl (B1604629) ring | Modification Type | Expected Impact on Activity (Hypothetical) | Rationale |

| -Br (Bromine) | Halogen | Moderate Activity | Provides a good balance of lipophilicity and potential for halogen bonding. |

| -H (Hydrogen) | Removal of Halogen | Decreased Activity | Loss of potential halogen bond and reduced lipophilicity. |

| -Cl (Chlorine) | Halogen Substitution | Similar or Slightly Increased Activity | Chlorine can also participate in halogen bonding and has similar electronic properties to bromine. |

| -F (Fluorine) | Halogen Substitution | Variable Activity | Fluorine is a weak hydrogen bond acceptor and can alter metabolic stability. |

| -CH₃ (Methyl) | Alkyl Substitution | Increased Activity | Increases lipophilicity, potentially enhancing binding in a hydrophobic pocket. |

| -OCH₃ (Methoxy) | Ether Substitution | Variable Activity | Adds a hydrogen bond acceptor and can alter conformation. |

| -NH₂ (Amino) | Amine Substitution | Increased Activity | Adds a hydrogen bond donor, potentially forming a key interaction with the target. |

| -COOH (Carboxylic Acid) | Acidic Substitution | Decreased Activity | Introduces a negative charge, which may be unfavorable for binding or cell permeability. |

Key SAR Observations from Related Pyrrolidin-2-one Series:

N-1 Substitution: The nature of the substituent at the N-1 position is often critical for activity. For example, in the case of nootropic drugs like piracetam, the acetamide (B32628) group at N-1 is essential for its cognitive-enhancing effects. rdd.edu.iq

C-3 and C-4 Substitution: The stereochemistry and nature of substituents at the C-3 and C-4 positions can dramatically influence selectivity and potency. For many biologically active pyrrolidin-2-ones, a specific stereoisomer is significantly more active than others, highlighting the importance of the three-dimensional arrangement of the molecule. researchgate.netdntb.gov.uanih.gov

Aromatic Substituents: For derivatives with aromatic substituents, such as the 4-bromobenzyl group, modifications to the aromatic ring can fine-tune electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups can alter the molecule's interaction with the target protein.

Investigation of Biological Modulatory Activities and Molecular Interaction Mechanisms

Evaluation of Biological Modulatory Effects in Non-Human Cell-Based Assays

The biological activity of 3-(4-Bromobenzyl)pyrrolidin-2-one and related pyrrolidinone derivatives has been investigated in various non-human cell-based assays to determine their effects on cellular processes and identify potential therapeutic applications. These assays provide a controlled environment to study the compound's interaction with specific cellular components.

Analysis of Enzyme Inhibition Profiles

Pyrrolidinone derivatives have been identified as inhibitors of various enzymes, playing a role in different pathological conditions. For instance, novel classes of 2-pyrrolidinone (B116388) derivatives have shown inhibitory activity against the autotaxin (ATX) enzyme, which is involved in inflammatory conditions and cancer. nih.gov Some of these derivatives exhibited potent in vitro activity, with IC₅₀ values in the nanomolar range. nih.gov

Furthermore, pyrrolidine (B122466) pentamine derivatives have been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to amikacin. nih.gov Structure-activity relationship studies have highlighted the importance of specific substitutions on the pyrrolidine scaffold for inhibitory activity. nih.gov

In the context of cancer, dihydropyrimidine (B8664642) derivatives containing a pyrrolidine ring have been studied as inhibitors of Eg5, a kinesin motor protein essential for cell division. mdpi.com Inhibition of Eg5 by these compounds can lead to cytotoxic effects in cancer cell lines. mdpi.com The presence of a phenyl ring in these derivatives is often associated with favorable pharmacokinetic and pharmacodynamic properties. mdpi.com

While specific data for this compound is not extensively available, the inhibitory profiles of related pyrrolidinone compounds suggest its potential as an enzyme inhibitor. The bromobenzyl group may influence its binding affinity and selectivity towards specific enzymes. Further research is needed to characterize its specific enzyme inhibition profile.

Table 1: Enzyme Inhibition by Pyrrolidinone Derivatives

| Compound Class | Target Enzyme | Biological Significance | Reference |

| 2-Pyrrolidinone derivatives | Autotaxin (ATX) | Inflammation, Cancer | nih.gov |

| Pyrrolidine pentamine derivatives | Aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] | Antibiotic Resistance | nih.gov |

| Dihydropyrimidine-pyrrolidine hybrids | Kinesin Eg5 | Cancer | mdpi.com |

Characterization of Receptor Binding and Functional Modulation in Cellular Systems

Receptor-ligand binding assays are crucial for understanding the mechanism of action of new chemical entities. nih.govmerckmillipore.com These assays, often utilizing recombinant receptors and non-radioactive methods like fluorescence polarization and surface plasmon resonance, help in screening and quantifying the interaction of compounds with specific receptors. nih.gov

Pyrrolidinone derivatives have been investigated for their ability to modulate various receptors. For example, N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been designed as potent inhibitors of multiple receptor tyrosine kinases, including PDGFRβ and VEGFR-2, which are implicated in cancer. nih.gov

In the central nervous system (CNS), pyrrolidinone-based compounds have shown affinity for various receptors. For instance, certain imidazolidinone derivatives, which share structural similarities with pyrrolidinones, act as selective phosphodiesterase inhibitors and show potential as antidepressants. researchgate.net Additionally, some pyrrolidine-2,5-dione derivatives have demonstrated potent antiseizure activity by acting as positive allosteric modulators of the glutamate (B1630785) transporter EAAT2. semanticscholar.org

Although direct receptor binding data for this compound is limited, the diverse receptor modulation activities of related compounds suggest that it could interact with various receptor systems. The presence of the 4-bromobenzyl moiety could enhance its binding affinity to specific receptors, potentially influencing signaling pathways.

Table 2: Receptor Modulation by Pyrrolidinone and Related Derivatives

| Compound Class | Target Receptor/Transporter | Potential Therapeutic Area | Reference |

| N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | PDGFRβ, VEGFR-2 | Cancer | nih.gov |

| Imidazolidinones | Phosphodiesterases | Depression | researchgate.net |

| Pyrrolidine-2,5-diones | EAAT2 (Glutamate Transporter) | Epilepsy | semanticscholar.org |

Mechanistic Elucidation of Compound-Target Interactions via Computational Modeling

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions between small molecules and their biological targets at an atomic level. apeejay.edu These methods help in predicting binding modes, identifying key interacting residues, and guiding the design of more potent and selective compounds.

Molecular Docking Simulations for Ligand-Protein Binding Modes

Molecular docking simulations have been extensively used to study the binding of pyrrolidinone derivatives to various protein targets. These simulations predict the preferred orientation of the ligand within the binding site of the protein, providing insights into the binding affinity and the nature of the interactions. apeejay.edu

For example, docking studies of pyrrolidinone analogs with anti-inflammatory activity have been performed on COX and LOX enzymes, revealing high binding affinity and rationalizing their biological effects. nih.govresearchgate.net Similarly, docking simulations of pyrrolidine-2,3-dione (B1313883) derivatives as inhibitors of P. aeruginosa PBP3 have helped in understanding their potential binding mode and structure-activity relationships. nih.gov

In the context of cancer, molecular docking has been employed to investigate the interaction of spiro[pyrrolidin-3,2-oxindoles] with the MDM2-p53 protein-protein interaction interface, a key target in cancer therapy. scispace.com These studies have identified crucial residues responsible for the ligand-protein interaction and have guided the design of new, more potent inhibitors. scispace.com

For this compound, molecular docking simulations could be used to predict its binding mode to various enzymes and receptors. The bromobenzyl group would likely play a significant role in the binding, potentially forming halogen bonds or hydrophobic interactions with the protein's active site.

Advanced Spectroscopic Studies of Protein-Ligand Interactions in Vitro

Advanced spectroscopic techniques, such as Raman spectroscopy, provide valuable information about the conformational changes in proteins upon ligand binding. nih.gov These methods can be used to study protein-protein interactions and the effects of small molecules on protein structure in solution. nih.govnih.gov

Raman spectroscopy has been used to investigate the interactions of highly concentrated antibody solutions, revealing changes in the local environment of tyrosine and phenylalanine residues upon interaction. nih.gov This technique can provide insights into the nature of short-range attractive interactions between protein molecules. nih.gov

Assessment of Antiparasitic Potency in Model Organisms

Parasitic diseases remain a major global health problem, and there is a continuous need for the development of new antiparasitic drugs. nih.gov Pyrrolidine derivatives have emerged as a promising class of compounds with potential antiparasitic activity.

Bicyclic pyrrolidine inhibitors have been identified as potent agents against Toxoplasma gondii, a parasite that can cause severe infections, particularly in immunocompromised individuals. researchgate.net These compounds inhibit the parasite's phenylalanine t-RNA synthetase, an essential enzyme for protein synthesis. researchgate.net Some of these inhibitors have shown efficacy in vitro and are capable of crossing the blood-brain barrier, which is crucial for treating toxoplasmosis of the brain. researchgate.net

Furthermore, pyrrolidine oxadiazoles (B1248032) have been designed and synthesized as new anthelmintic drug candidates, showing activity against the parasitic roundworm Haemonchus contortus. nih.gov These compounds have demonstrated inhibitory effects on both the motility and development of the parasite larvae. nih.gov

The potential antiparasitic activity of this compound has not been specifically reported. However, given the demonstrated antiparasitic effects of other pyrrolidine derivatives, it is plausible that this compound could also exhibit activity against various parasites. The bromophenyl substituent might enhance its lipophilicity, potentially facilitating its entry into parasitic cells and interaction with intracellular targets. Further studies are warranted to evaluate its antiparasitic potency in relevant model organisms.

Table 3: Antiparasitic Activity of Pyrrolidinone Derivatives

| Compound Class | Target Organism | Mechanism of Action | Reference |

| Bicyclic pyrrolidine inhibitors | Toxoplasma gondii | Inhibition of phenylalanine t-RNA synthetase | researchgate.net |

| Pyrrolidine oxadiazoles | Haemonchus contortus | Inhibition of larval motility and development | nih.gov |

Screening for Other Relevant Biological Activities in Pre-Clinical Models

An extensive review of scientific literature and available databases has revealed no specific preclinical studies investigating the biological modulatory activities of the compound this compound. Research on the broader class of pyrrolidine-containing molecules indicates a wide range of biological activities, including but not limited to, anticancer, antibacterial, antidiabetic, and anticonvulsant properties. The specific biological profile of a pyrrolidine derivative is highly dependent on the nature and stereochemistry of its substituents. However, dedicated screening of this compound in preclinical models for these or any other biological activities has not been reported.

Future research endeavors would be necessary to determine if this compound possesses any therapeutic potential. Such investigations would typically involve a battery of in vitro and in vivo screening models to elucidate any effects on various physiological and pathological processes.

Future Perspectives and Research Directions in Pyrrolidin 2 One Chemistry

Advancements in Synthetic Methodologies for Enhanced Efficiency and Diversity

The future of pyrrolidin-2-one chemistry is intrinsically linked to the development of novel synthetic methods that are not only efficient and high-yielding but also environmentally benign and capable of generating diverse molecular libraries. Traditional synthetic routes are increasingly being replaced by innovative strategies that offer improved control over stereochemistry and functional group tolerance.

Key advancements include:

Multicomponent Reactions (MCRs) : These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are gaining prominence for their efficiency and atom economy. tandfonline.com MCRs allow for the rapid assembly of complex pyrrolidin-2-one derivatives from simple precursors, facilitating the creation of large compound libraries for high-throughput screening.

Catalyst-Free and Greener Approaches : There is a significant push towards developing synthetic protocols that minimize or eliminate the need for catalysts, particularly those based on heavy metals. tandfonline.com The use of alternative energy sources like microwave irradiation and ultrasound is also becoming more common, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. tandfonline.com

Asymmetric Synthesis : Given that the biological activity of chiral molecules like many pyrrolidin-2-one derivatives is often dependent on their stereochemistry, the development of stereoselective synthesis methods is crucial. researchgate.netnih.gov Modern approaches focus on using chiral catalysts, auxiliaries, or starting materials derived from the chiral pool (like proline) to produce optically pure pyrrolidine (B122466) derivatives. nih.govmdpi.com

Novel Cyclization Strategies : Researchers are continuously exploring new ways to construct the pyrrolidin-2-one ring. Methods such as 1,3-dipolar cycloadditions, intramolecular radical amination, and reactions involving donor-acceptor cyclopropanes are providing access to previously inaccessible or difficult-to-synthesize substituted pyrrolidin-2-ones. researchgate.netnih.gov

| Synthetic Approach | Description | Advantages | Reference Example |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High efficiency, atom economy, rapid library synthesis. | Synthesis of polysubstituted pyrrolidines via cycloaddition reactions. researchgate.net |

| Ultrasound/Microwave-Assisted Synthesis | Use of non-conventional energy sources to accelerate chemical reactions. | Reduced reaction times, increased yields, greener process. | Microwave-assisted synthesis of spiro heterocycles. tandfonline.com |

| Asymmetric Catalysis | Use of chiral catalysts to selectively produce one enantiomer of a chiral product. | High enantioselectivity, access to biologically relevant isomers. | Stereoselective cyclization of acyclic starting compounds. nih.gov |

| 1,3-Dipolar Cycloadditions | A reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile to form a five-membered ring. | High regio- and diastereoselectivity, versatile for creating substituted pyrrolidines. | Diastereoselective synthesis of densely substituted pyrrolidines. researchgate.net |

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired properties. For pyrrolidin-2-one scaffolds, these in silico methods are crucial for predicting biological activity, understanding drug-target interactions, and optimizing lead compounds.

Future research will see a deeper integration of techniques such as:

Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a target protein. For pyrrolidin-2-one derivatives, docking studies can help identify key interactions within the binding site of an enzyme or receptor, guiding the design of more potent inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of newly designed pyrrolidin-2-one analogues before their synthesis. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a drug-target complex over time. This can reveal conformational changes and help assess the stability of the binding, offering a more realistic view than static docking models. researchgate.net

De Novo Design and AI : Advanced algorithms and artificial intelligence are being developed to design novel molecular structures from scratch. mdpi.com These tools can explore a vast chemical space to generate innovative pyrrolidin-2-one scaffolds with optimized properties for specific biological targets. mdpi.com

| Computational Technique | Application in Pyrrolidin-2-one Design | Key Outcome |

|---|---|---|

| Virtual Screening (VS) | Screening large libraries of virtual compounds to identify potential hits with affinity for a specific target. | Identification of novel pyrrolidin-2-one-based lead compounds. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Understanding structure-activity relationships and guiding lead optimization. researchgate.net |

| Molecular Dynamics (MD) | Simulating the movement and interaction of the ligand-protein complex over time. | Assessing binding stability and identifying key dynamic interactions. researchgate.netmdpi.com |

| 3D-QSAR | Relating the 3D properties of molecules to their biological activity. | Predicting the potency of new analogues and identifying favorable structural modifications. researchgate.net |

Expansion of Biological Target Space and Mechanistic Insight Investigations

The versatility of the pyrrolidin-2-one scaffold has led to its investigation against a wide range of biological targets. While its role in areas like central nervous system disorders is well-known, future research is aimed at expanding its therapeutic applications and gaining a deeper understanding of its mechanisms of action.

Key directions include:

Novel Therapeutic Areas : Researchers are exploring the potential of pyrrolidin-2-one derivatives in treating a broader spectrum of diseases, including various cancers, viral infections (such as HIV), and metabolic disorders. nih.govresearchgate.netmdpi.com The ability to functionalize the pyrrolidin-2-one ring at multiple positions allows for the fine-tuning of activity against specific targets.

Targeting Protein-Protein Interactions (PPIs) : Modulating PPIs is a challenging but promising area of drug discovery. The defined three-dimensional shape of substituted pyrrolidin-2-ones makes them attractive scaffolds for designing molecules that can disrupt these complex interactions.

Mechanism of Action Studies : A deeper understanding of how these compounds exert their biological effects is crucial. This involves a combination of biochemical assays, structural biology (like X-ray crystallography), and computational modeling to elucidate the precise binding mode and the downstream consequences of target engagement. github.io

Stereochemistry and Activity : Investigating how different stereoisomers of a chiral pyrrolidin-2-one compound interact with their biological targets is a critical area of research. Often, only one stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or cause unwanted side effects. mdpi.com

| Biological Target Class | Therapeutic Area | Example of Pyrrolidin-2-one Application |

|---|---|---|

| Enzymes (e.g., Kinases, Proteases) | Cancer, Viral Infections | Design of HIV protease inhibitors. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Central Nervous System (CNS) Disorders | Development of ligands for neurological targets. |

| Ion Channels | Neurological Disorders, Pain | Modulation of channel activity. |

| Monoamine Transporters | Depression, CNS Stimulants | Derivatives acting as reuptake inhibitors. oup.com |

Strategic Design Principles for Next-Generation Pyrrolidin-2-one Scaffolds in Chemical Biology

The design of future pyrrolidin-2-one-based molecules will be guided by strategic principles aimed at maximizing potency, selectivity, and drug-like properties. These principles leverage the unique structural characteristics of the pyrrolidin-2-one core.

Key design strategies include:

Exploiting 3D Space : The non-planar, puckered nature of the pyrrolidine ring allows substituents to be projected in precise three-dimensional vectors. nih.gov This "pseudorotation" enables a more effective exploration of the pharmacophore space within a target's binding pocket compared to flat, aromatic scaffolds. nih.govnih.gov

Scaffold Rigidity and Pre-organization : Introducing cyclic constraints or bulky substituents can reduce the conformational flexibility of the molecule. mdpi.com A more rigid scaffold can pre-organize the key binding elements in an optimal conformation for interacting with the target, which can lead to enhanced binding affinity and selectivity.

Stereochemical Control : As highlighted previously, controlling the stereochemistry at the chiral centers of the pyrrolidin-2-one ring is paramount. The spatial orientation of substituents can dramatically alter the biological profile of a drug candidate by influencing its binding mode. researchgate.net

Fragment-Based and Library Design : Designing focused libraries of pyrrolidin-2-one derivatives, where specific positions on the scaffold are systematically varied, is an effective strategy for exploring structure-activity relationships (SAR). enamine.net This approach, combined with fragment-based drug design, can accelerate the identification of potent and selective lead compounds.

By embracing these advanced synthetic, computational, and design strategies, the scientific community is poised to unlock the full potential of the pyrrolidin-2-one scaffold, leading to the development of next-generation therapeutics for a wide range of human diseases. The compound 3-(4-Bromobenzyl)pyrrolidin-2-one serves as a representative example of this versatile chemical class, whose future exploration promises exciting discoveries in medicine and chemical biology.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Bromobenzyl)pyrrolidin-2-one?

Methodological Answer:

A robust synthesis involves coupling 4-bromobenzyl halides with pyrrolidin-2-one precursors. For example, Stille coupling (using Pd catalysts) can introduce bromobenzyl groups to heterocyclic cores, as demonstrated in the synthesis of iodinated pyrrolidin-2-one derivatives (e.g., 44% yield for N-[4-methoxy-3-tributylstannylbenzoyl]pyrrolidin-2-one using hexamethylditin and Pd(PPh₃)₄) . Alternative methods include nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl halide functionalization. Key steps:

- Reagent Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.

- Purification : Flash chromatography (silica gel) or recrystallization (dichloromethane/hexane mixtures) improves purity .

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- ¹H-NMR : Expect signals for pyrrolidinone protons (δ ~3.0–4.0 ppm for CH₂ groups adjacent to the carbonyl) and aromatic protons (δ ~7.2–7.8 ppm for bromobenzyl substituents). For example, a related compound, (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one, showed distinct peaks at δ 5.71 ppm (pyrrole protons) .

- ¹³C-NMR : The carbonyl carbon (C=O) typically resonates at δ ~165–175 ppm .

Infrared (IR) Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1750 cm⁻¹ and aromatic C-Br absorption near 600 cm⁻¹ .

Advanced: How to design experiments to evaluate the binding affinity of this compound to SV2A?

Methodological Answer:

SV2A-targeting PET ligands (e.g., [11C]UCB-J) provide a template for binding assays :

- Radioligand Competition Assays : Use [11C]UCB-J as a reference ligand. Incubate this compound with SV2A-rich brain tissue homogenates. Measure displacement of radioligand via scintillation counting.

- In Vivo PET Imaging : Compare regional brain uptake in animal models. Key parameters:

Advanced: How to analyze structure-activity relationships (SAR) for pyrrolidin-2-one derivatives in anticonvulsant research?

Methodological Answer:

SAR studies on pyrrolidin-2-one derivatives highlight substituent effects:

- Electron-Withdrawing Groups : Bromobenzyl groups enhance lipophilicity and blood-brain barrier penetration .

- Positional Isomerism : 4-Bromo substitution on benzyl improves target engagement compared to 3-bromo analogues in anticonvulsant models (e.g., maximal electroshock tests in mice) .

Data Table :

| Derivative | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |

|---|---|---|

| 4-Bromo | 28.4 | 92.3 |

| 3-Bromo | 45.7 | 78.9 |

Advanced: What methodological considerations apply to isotopic labeling of pyrrolidin-2-one derivatives for neuroimaging?

Methodological Answer:

- Radioiodination : Use tin precursors (e.g., tributylstannyl intermediates) with Na[123I] and peracetic acid, achieving ~84% radiochemical yield .

- Carbon-11 Labeling : Employ [11C]methyl iodide for rapid methylation (e.g., [11C]UCB-J synthesis requires <30 min reaction time) .

Critical Factors : - Radiolytic Stability : Protect labeled compounds from light and heat.

- Purification : C18 Sep-Pak cartridges remove unreacted precursors .

Basic: How to resolve contradictions in reported reaction yields for bromobenzyl-pyrrolidinone syntheses?

Methodological Answer:

Discrepancies in yields (e.g., 44% vs. 84% in Stille vs. radioiodination steps ) arise from:

- Catalyst Efficiency : Pd(PPh₃)₄ may degrade if exposed to moisture; use fresh batches.

- Substrate Purity : Recrystallize bromobenzyl halides to >95% purity before coupling.

- Reaction Monitoring : TLC or HPLC-MS identifies intermediates and optimizes quenching times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.